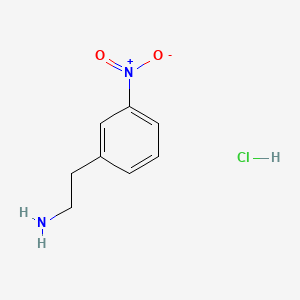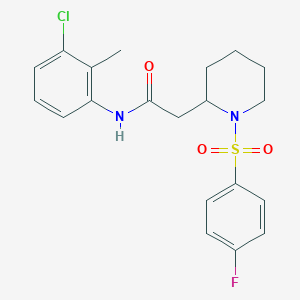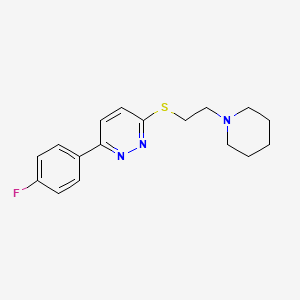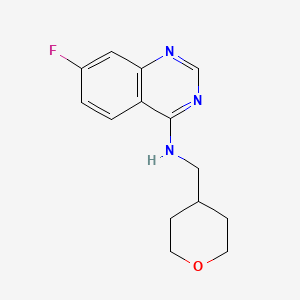
N-(1-Cyclopropylimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyclopropylimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide, commonly known as CPIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a piperidine-based compound that has a unique structure with a cyclopropyl group attached to an imidazole ring. CPIP was first synthesized in 2008 by a group of researchers led by Dr. David J. Anderson at the California Institute of Technology.
作用机制
CPIP acts as a selective inhibitor of PKC by binding to its catalytic domain and preventing its activation. This leads to a decrease in the phosphorylation of downstream targets of PKC, which are involved in various cellular processes. CPIP has been shown to be highly specific for PKC and does not affect other kinases or enzymes.
Biochemical and Physiological Effects
CPIP has been shown to have various biochemical and physiological effects in different cell types. It has been shown to inhibit the activation of PKC in neurons, leading to a decrease in synaptic plasticity and memory formation. CPIP has also been shown to inhibit the growth of cancer cells by targeting the PKC pathway. In addition, CPIP has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using CPIP in lab experiments is its high specificity for PKC, which allows for the selective inhibition of this enzyme without affecting other cellular processes. CPIP is also stable and can be easily synthesized in the lab. However, the use of CPIP in lab experiments is limited by its low solubility in water, which requires the use of organic solvents for its preparation.
未来方向
The potential applications of CPIP in various fields of scientific research are vast, and there are several future directions that can be explored. One potential direction is the development of novel therapies for memory-related disorders, such as Alzheimer's disease, by targeting the PKC pathway using CPIP. Another direction is the use of CPIP in the study of cancer biology, where it can be used to target the PKC pathway and inhibit the growth of cancer cells. Additionally, the use of CPIP in the study of inflammation and immune response can lead to the development of novel anti-inflammatory therapies.
合成方法
The synthesis of CPIP involves a multi-step process starting with the reaction of 2-cyclopropylimidazole with acryloyl chloride to form the corresponding acrylamide. This intermediate is then reacted with piperidine-4-carboxylic acid to yield CPIP. The synthesis of CPIP is a challenging process due to the requirement of strict reaction conditions and the need for purification of the intermediate products.
科学研究应用
CPIP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of CPIP is in the field of neuroscience. It has been shown to act as a potent inhibitor of the protein kinase C (PKC) enzyme, which is involved in various cellular processes, including synaptic plasticity and memory formation. CPIP has been used to study the role of PKC in these processes and has shown promising results in the development of novel therapies for memory-related disorders.
属性
IUPAC Name |
N-(1-cyclopropylimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-2-13(20)18-8-5-11(6-9-18)14(21)17-15-16-7-10-19(15)12-3-4-12/h2,7,10-12H,1,3-6,8-9H2,(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTZOZZAHQOTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC2=NC=CN2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyclopropylimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2541428.png)


![2-Methoxyethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541435.png)

![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2541438.png)

![N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2541443.png)

![N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2541446.png)

![N-mesityl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2541448.png)
![Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate](/img/structure/B2541449.png)